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molecular formula C9H10N4 B8537936 2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine

2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine

Cat. No. B8537936
M. Wt: 174.20 g/mol
InChI Key: YOQDUDBMJMEGMN-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

A mixture of 1-(3-methyl-4-nitrophenyl)-1,2,4-triazole (D61, 1.0 g), 10% Pd/C (200 mg) in ethanol (50 ml) was hydrogenated at ambient temperature and pressure for 5 hours. The reaction mixture was filtered through kieselguhr and the filtrate evaporated to leave the title compound (0.85 g, 98%) which was used directly in the next stage.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)C.[Pd]>[N:11]1([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([CH3:1])[CH:3]=2)[CH:15]=[N:14][CH:13]=[N:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1N=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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